Ropinirole-d14 (hydrochloride)

Descripción

Significance of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling involves the use of non-radioactive isotopes as tracers to investigate various chemical and biochemical systems. globenewswire.com This technique is of paramount importance in pharmaceutical research as it allows scientists to trace the metabolic pathways of new drugs, providing crucial insights into their efficacy and safety. adesisinc.com By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into drug molecules, researchers can monitor how these compounds are absorbed, distributed, metabolized, and excreted (ADME) within a biological system. musechem.comacs.org

The use of stable isotope-labeled compounds has become particularly valuable in metabolism-mediated toxicity studies. globenewswire.com Technologies such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have enhanced the application of these compounds in assessing a drug's disposition and toxicity profile before human trials. globenewswire.comacs.org This early-stage assessment is critical for managing various diseases, including cancer and diabetes. globenewswire.com Furthermore, stable isotope labeling enhances the precision of analytical techniques, allowing for the detailed analysis of protein expression and the identification of potential therapeutic targets. adesisinc.com

Overview of Deuteration in Drug Discovery and Development Research

Deuteration is the process of substituting hydrogen atoms with their stable isotope, deuterium, in a molecule. unibestpharm.com This seemingly subtle modification can significantly alter a drug's pharmacokinetic properties. unibestpharm.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making deuterated compounds more resistant to metabolic breakdown. unibestpharm.com This increased metabolic stability can lead to a longer drug half-life, improved therapeutic efficacy, and potentially a better safety profile due to the reduced formation of toxic metabolites. unibestpharm.comresearchgate.netresearchgate.net

Deuterated compounds have been extensively studied in nonclinical settings and are widely used as metabolic or pharmacokinetic probes both in vitro and in vivo. researchgate.net Depending on the location of the deuterium, it can either be metabolically silent, serving as a tracer, or it can alter the drug's metabolism, acting as a mechanistic probe. researchgate.net Most deuterated drugs retain the full biochemical potency and selectivity of their non-deuterated counterparts. researchgate.net The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone and paving the way for further research and development in this area. nih.gov

Ropinirole-d14 (hydrochloride) as a Research Tool: Context and Utility

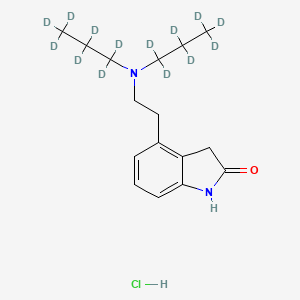

Ropinirole (B1195838) is a non-ergoline dopamine (B1211576) D2 and D3 receptor agonist used in the management of Parkinson's disease and restless legs syndrome. caymanchem.comnih.gov Ropinirole-d14 (hydrochloride) is a deuterated analog of Ropinirole. medchemexpress.com Specifically, it is a stable isotope-labeled version of Ropinirole where fourteen hydrogen atoms have been replaced by deuterium. medchemexpress.comcymitquimica.com

The primary utility of Ropinirole-d14 (hydrochloride) in a research setting is as an internal standard for the quantification of Ropinirole in biological samples using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.comveeprho.com In pharmacokinetic studies, for instance, researchers use deuterated standards to accurately measure the concentration of the parent drug over time. nih.govijper.org The use of a deuterated internal standard is crucial for correcting variations in sample preparation and compensating for signal intensity fluctuations during mass spectrometry analysis, thereby ensuring the robustness and accuracy of the bioanalytical method. scielo.org.mxasm.org

The table below provides key chemical information for Ropinirole-d14 (hydrochloride).

| Property | Value |

| Synonym | SKF 101468-d14 hydrochloride medchemexpress.com |

| Molecular Formula | C₁₆H₁₀D₁₄N₂O · HCl cymitquimica.com |

This deuterated compound serves as an essential tool for researchers, enabling precise and reliable quantification in studies investigating the pharmacokinetics and metabolism of Ropinirole.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C16H25ClN2O |

|---|---|

Peso molecular |

310.92 g/mol |

Nombre IUPAC |

4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride |

InChI |

InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,2D3,3D2,4D2,9D2,10D2; |

Clave InChI |

XDXHAEQXIBQUEZ-YDHWZSPUSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=C2CC(=O)NC2=CC=C1)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].Cl |

SMILES canónico |

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl |

Origen del producto |

United States |

Synthesis and Isotopic Characterization of Ropinirole D14 Hydrochloride

Methodologies for Deuterium (B1214612) Labeling of Ropinirole (B1195838) Analogues

The synthesis of deuterated ropinirole analogues involves specialized chemical processes to replace hydrogen atoms with deuterium at specific locations within the molecule.

Strategies for Site-Specific Deuteration

Site-selective deuteration is crucial for creating isotopically labeled compounds with precision. Various methods have been developed to introduce deuterium into specific positions of drug molecules. chemrxiv.org One common strategy involves replacing carbon-hydrogen (C-H) bonds with more stable carbon-deuterium (C-D) bonds, particularly at sites prone to metabolic activity. osaka-u.ac.jp This can alter the pharmacokinetic properties of the drug. nih.gov

Several techniques are employed for site-specific deuteration:

Catalytic Hydrogen Isotope Exchange (HIE): This method uses catalysts to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D2) or heavy water (D2O). google.com For instance, nickel nanoparticles generated in-situ from air-stable precursors can be used for the precise deuteration of azine structures within complex pharmaceuticals using deuterium gas. chemrxiv.org

Use of Deuterated Reagents: Commercially available deuterated reagents are frequently used in the synthesis of target compounds. osaka-u.ac.jp For example, dn-alkyl diphenylsulfonium salts, prepared using D2O, can act as electrophilic alkylating agents to introduce deuterated alkyl groups into drug candidates. osaka-u.ac.jp

Reductive Deuteration: Electrocatalytic methods can be employed for the reductive deuteration of aromatic hydrocarbons, which are common starting materials in drug synthesis. researchgate.net This process can lead to highly deuterated products. researchgate.net

Visible Light-Induced Deuteration: A metal-free method using visible light and D2O as the deuterium source offers a mild and sustainable approach for site-specific deuteration through a desulfurization-deuteration strategy. rsc.org

In the context of ropinirole, catalytic methods have been shown to label the benzylic C1─H bonds and the C2'─H bonds of the N-propyl group with varying efficiency. nih.gov

Custom Synthesis Approaches for Stable Isotope-Labeled Compounds

The custom synthesis of stable isotope-labeled compounds like Ropinirole-d14 (hydrochloride) is a specialized service offered by several chemical suppliers. simsonpharma.comsimsonpharma.com These syntheses are essential for producing high-purity labeled compounds for research purposes. The process often starts from non-deuterated ropinirole or its precursors and introduces deuterium through one of the methods described above. google.comgoogle.com The chemical name for Ropinirole-d14 hydrochloride is 4-[2-[Di(propyl-1,1,2,2,3,3,3-d7)amino]ethyl]-1,3-dihydro-2H-indol-2-one;Hydrochloride. simsonpharma.com

Isotopic Purity and Enrichment Assessment

After synthesis, it is imperative to verify the isotopic purity and the degree of deuterium enrichment in the final compound. This is accomplished using advanced analytical techniques. rsc.org

High-Resolution Mass Spectrometry for Isotopic Verification

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-ESI-HR-MS), is a primary tool for determining the isotopic enrichment of deuterated compounds. rsc.orgrsc.org This technique can distinguish between molecules with very small mass differences, allowing for the accurate identification and quantification of isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net

The process involves:

Recording a full scan mass spectrum of the sample.

Extracting and integrating the ion signals corresponding to the different isotopic forms (e.g., d0 for non-deuterated, d1 for partially deuterated, up to d14 for fully deuterated ropinirole). rsc.orgrsc.org

Calculating the percentage of isotopic purity based on the relative abundance of these ions. nih.govresearchgate.net

This method is highly sensitive, requires very small sample amounts, and is cost-effective. nih.govresearchgate.net

Nuclear Magnetic Resonance Spectroscopy for Deuterium Integration Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Deuterium (²H) NMR, is used to confirm the structural integrity of the labeled compound and the specific positions of deuterium atoms. rsc.orgrsc.orgwikipedia.org While proton (¹H) NMR shows the absence of signals at the deuterated positions, ²H NMR will show a peak for the deuterated compound, confirming successful labeling. wikipedia.org

Key aspects of NMR analysis in this context include:

Confirming Structural Integrity: NMR analysis ensures that the deuteration process has not altered the fundamental chemical structure of the ropinirole molecule. rsc.orgrsc.org

Positional Confirmation: It provides information about the exact locations of the deuterium atoms within the molecule. rsc.orgrsc.org

Relative Isotopic Purity: NMR can also offer insights into the relative percentage of isotopic purity. rsc.orgrsc.org Hydrogen/deuterium exchange NMR spectroscopy has been used to determine epimerization positions in ropinirole degradants. researchgate.netresearchgate.net

Characterization of Labeled Compound Integrity for Research Applications

For Ropinirole-d14 (hydrochloride) to be a reliable tool in research, its integrity must be thoroughly characterized. rsc.org This involves ensuring the compound's stability and that it behaves chemically and physically in a predictable manner, similar to its non-deuterated counterpart, except for the kinetic isotope effect.

Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, heat, and light) can be performed to assess the stability of the labeled compound and identify potential degradation products. nih.gov The combination of LC-MS and NMR provides a comprehensive evaluation of the isotopic enrichment and structural integrity, ensuring the labeled compound is fit for its intended use in quantitative analyses and metabolic studies. rsc.orgrsc.org

Advanced Analytical Methodologies for Ropinirole D14 Hydrochloride Quantification and Profiling

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Ropinirole-d14 (hydrochloride) Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Ropinirole-d14 (hydrochloride), is integral to the development of robust and reliable LC-MS/MS methods.

Development and Validation of LC-MS/MS Methods for Ropinirole-d14 (hydrochloride)

The development of a sensitive and specific ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of ropinirole (B1195838) in human plasma has been reported, which utilizes a deuterated internal standard. In such methods, plasma samples are typically prepared using a protein precipitation or liquid-liquid extraction method, with the addition of the deuterated internal standard.

Chromatographic separation is often achieved on a C18 analytical column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate). The detection is performed using a tandem mass spectrometer with multiple reaction monitoring (MRM) in the positive electrospray ionization (ESI) mode.

Method validation is performed according to international guidelines to ensure the reliability of the results. Key validation parameters include linearity, precision, accuracy, and recovery. A typical UPLC-MS/MS method for ropinirole demonstrates linearity over a concentration range of 0.02-5 μg/L, with a lower limit of quantification of 0.02 μg/L. The inter-day and intra-day precision are generally less than 15%, and the accuracy is within 85%-115%. The extraction recovery for ropinirole is typically around 85%.

Table 1: Typical UPLC-MS/MS Method Parameters for Ropinirole Analysis

| Parameter | Value |

| Analytical Column | Acuity UPLC BEH C18 (2.1 mm×50 mm×1.7 μm) |

| Mobile Phase | Methanol: 10 mmol/L ammonium formate in 0.2% ammonium solution (80:20, V/V) |

| Flow Rate | 0.4 mL/min |

| Detection | Multiple Reaction Monitoring (MRM) with positive electrospray ionization (ESI) |

| Linear Range | 0.02-5 μg/L |

| Lower Limit of Quantification | 0.02 μg/L |

| Inter-day and Intra-day Precision | < 15% |

| Accuracy | 85%-115% |

| Extraction Recovery | ~85% |

Application of Ropinirole-d14 (hydrochloride) as an Internal Standard in LC-MS/MS Bioanalysis

The use of a stable isotope-labeled internal standard, such as Ropinirole-d14, is the preferred approach in quantitative LC-MS/MS bioanalysis. ijpbs.com Ropinirole-d14 is the deuterium-labeled form of Ropinirole and serves as an ideal internal standard because it exhibits nearly identical chemical and physical properties to the unlabeled analyte. ijpbs.com This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for any variability in these steps.

The key advantage of using a deuterated internal standard is its ability to co-elute with the analyte, which helps to minimize the impact of matrix effects—the suppression or enhancement of ionization by co-eluting endogenous components of the biological matrix. By having the internal standard experience the same matrix effects as the analyte, a more accurate and precise quantification can be achieved.

High-Throughput Quantitative Bioanalysis Using Deuterated Standards

The demand for faster sample analysis in drug discovery and development has led to the adoption of high-throughput screening methods. The use of deuterated internal standards like Ropinirole-d14 is critical for the robustness and efficiency of these high-throughput bioanalytical assays.

Automated sample preparation systems, coupled with rapid UPLC-MS/MS analysis, allow for the processing of a large number of samples in a short period. The reliability of these high-throughput methods is significantly enhanced by the use of deuterated internal standards, which reduce the likelihood of analytical failures and the need for repeat analyses.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies

High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high performance liquid chromatography (UHPLC), are fundamental techniques for the separation, identification, and quantification of pharmaceutical compounds.

Chromatographic Separation Techniques for Ropinirole and its Deuterated Analogue

The separation of ropinirole and its deuterated analogue is typically achieved using reversed-phase chromatography. C8 and C18 columns are commonly employed as the stationary phase. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, with the pH adjusted to ensure optimal peak shape and retention.

The chromatographic behavior of deuterated compounds can sometimes differ slightly from their non-deuterated counterparts, a phenomenon known as the isotope effect. This can result in a small shift in retention time. However, in most well-developed methods, Ropinirole and Ropinirole-d14 will co-elute or have very similar retention times, which is advantageous for their use as an analyte and internal standard pair in LC-MS/MS.

Method Development and Validation for Purity and Assay Determination, including studies using Ropinirole hydrochloride reference materials

HPLC and UHPLC methods are extensively used for the determination of purity and for the assay of Ropinirole hydrochloride in bulk drug and pharmaceutical dosage forms. These methods are developed and validated to ensure they are accurate, precise, specific, and robust.

A typical reversed-phase HPLC method for the assay of Ropinirole hydrochloride might use a C18 column with a mobile phase of a buffer and acetonitrile mixture. The detection is commonly performed using a UV detector at a wavelength of around 245-250 nm.

The validation of these methods includes the assessment of linearity, precision (repeatability and intermediate precision), accuracy, specificity, and robustness. For instance, a validated RP-HPLC method for Ropinirole hydrochloride has shown linearity in the concentration range of 5-50 µg/ml with a percentage recovery of 99.3-100.4%. The intra-day and inter-day precision were found to be 0.27% and 0.26%, respectively.

Table 2: Example of a Validated RP-HPLC Method for Ropinirole Hydrochloride Assay

| Parameter | Value |

| Column | C18 (250 x 4.6 mm i.d, 5µm particle size) |

| Mobile Phase | Buffer (pH 6.0) and Acetonitrile (50:50 v/v) |

| Flow Rate | 0.5 ml/min |

| Detection | UV at 245 nm |

| Retention Time | 4.867 min |

| Linearity Range | 5-50 µg/ml |

| Percentage Recovery | 99.3-100.4% |

| Intra-day Precision (%RSD) | 0.27% |

| Inter-day Precision (%RSD) | 0.26% |

The use of a Ropinirole hydrochloride reference standard is essential for the validation of these analytical methods, ensuring the accuracy and traceability of the measurements.

Spectroscopic Techniques in the Analysis of Ropinirole-d14 (hydrochloride)

Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of pharmaceutical compounds. For Ropinirole and its isotopically labeled analogues like Ropinirole-d14, Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy provide detailed molecular-level information.

Utility of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Ropinirole and its analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the precise structure of organic molecules. mdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule, making it invaluable for the structural confirmation of Ropinirole and its analogues, as well as for identifying impurities and degradation products. nih.gov The use of isotopically labeled compounds, such as those enriched with 13C, 15N, or deuterium (B1214612) (2H), is a cornerstone of modern NMR spectroscopy, often used to simplify complex spectra or to probe specific sites within a molecule. nih.govsigmaaldrich.com

For Ropinirole-d14 (hydrochloride), NMR spectroscopy serves two primary purposes: confirming the core structure and verifying the sites and extent of deuterium incorporation.

1H NMR: In a standard 1H NMR spectrum of Ropinirole, specific signals correspond to each unique proton in the molecule. For Ropinirole-d14, the signals corresponding to the 14 deuterated positions would be absent or significantly diminished. This provides direct evidence of successful deuteration.

13C NMR: The 13C NMR spectrum provides information about the carbon skeleton. In the spectrum of Ropinirole-d14, the carbon atoms directly bonded to deuterium will exhibit characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts compared to the unlabeled compound.

2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the structure by showing correlations between adjacent protons and between protons and their attached carbons, respectively. The absence of expected correlations in the spectra of Ropinirole-d14 would confirm the positions of the deuterium labels.

By analyzing the combination of these NMR experiments, a complete and unambiguous structural assignment of Ropinirole-d14 (hydrochloride) can be achieved.

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. globalresearchonline.net The infrared spectrum of a compound is a unique physical property and is often referred to as a molecular "fingerprint". FT-IR has been used for the characterization and authentication of Ropinirole hydrochloride. ijddr.inresearchgate.net

The FT-IR spectrum of Ropinirole hydrochloride displays characteristic absorption bands corresponding to its various functional groups. researchgate.net For Ropinirole-d14 (hydrochloride), the FT-IR spectrum would be very similar to that of the unlabeled compound, but with key differences in the regions associated with carbon-hydrogen bond vibrations. The stretching and bending vibrations of C-D bonds occur at lower frequencies (wavenumbers) than the corresponding C-H bonds due to the heavier mass of the deuterium atom. This shift is a definitive indicator of deuteration. For example, the C-H stretching vibrations typically observed in the 2800-3000 cm-1 region would be replaced by C-D stretching vibrations at approximately 2100-2200 cm-1 for the deuterated parts of the molecule.

The table below lists the principal FT-IR absorption bands for Ropinirole hydrochloride.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm-1) | Reference |

|---|---|---|---|

| N-H (Amide) | Stretching | 3320 - 3150 | researchgate.nethumanjournals.com |

| C=O (Amide) | Stretching | 1700 | researchgate.net |

| C=C (Aromatic) | Stretching | 1456 | researchgate.net |

| C-H (Alkyl) | Bending | 1350 | researchgate.net |

Pharmacokinetic and Metabolic Research Applications of Ropinirole D14 Hydrochloride in Preclinical Models

Application of Ropinirole-d14 (hydrochloride) in Pharmacokinetic Investigations

The unique properties of Ropinirole-d14 (hydrochloride) make it highly suitable for various pharmacokinetic studies in preclinical models.

Utilization as a Tracer for Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Stable isotope labeling with deuterium (B1214612) is a widely used technique in drug development to trace the fate of a drug molecule within a biological system. nih.govmedchemexpress.com Ropinirole-d14 (hydrochloride) can be used as a tracer in ADME studies to understand how the drug is absorbed, distributed to different tissues, metabolized by the body, and ultimately excreted. drugbank.comnih.gov

Following administration of Ropinirole-d14 (hydrochloride) to preclinical models, its presence and the presence of its deuterated metabolites can be tracked in various biological samples such as blood, plasma, urine, and tissues. drugbank.com This allows researchers to build a comprehensive picture of the drug's disposition. For instance, studies on the non-deuterated form, ropinirole (B1195838), show it is rapidly absorbed after oral administration, with peak plasma concentrations reached in about 1 to 2 hours. nih.gov It is widely distributed throughout the body and is extensively metabolized by the liver. nih.govresearchgate.net Over 88% of a radiolabeled dose is recovered in the urine, with less than 10% excreted as the unchanged drug. drugbank.com By using the deuterated form, researchers can gain more precise data on these processes.

Quantitative Analysis of Ropinirole in Biological Matrices Using Ropinirole-d14 (hydrochloride) as an Internal Standard

In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for accurate quantification of an analyte in a complex biological matrix like plasma or urine. nih.govresearchgate.net Ropinirole-d14 (hydrochloride) is an ideal internal standard for the quantification of ropinirole because it has nearly identical chemical and physical properties to the non-deuterated drug but a different mass. medchemexpress.commedchemexpress.com

This mass difference allows the mass spectrometer to distinguish between the analyte (ropinirole) and the internal standard (Ropinirole-d14). nih.gov The use of a deuterated internal standard helps to correct for variations in sample preparation and instrument response, leading to more precise and accurate measurements of ropinirole concentrations. biotech-asia.org This is particularly important for drugs like ropinirole which have low therapeutic concentrations, requiring highly sensitive analytical methods with a low limit of quantitation. waters.comwaters.com

Below is an interactive table showcasing typical parameters for a validated LC-MS/MS method for ropinirole quantification, where a deuterated standard like Ropinirole-d14 would be employed.

| Parameter | Typical Value | Reference |

| Lower Limit of Quantitation (LLOQ) | 0.005 ng/mL | waters.com |

| Linear Range | 20-1,200 pg/mL | nih.gov |

| Extraction Recovery (Ropinirole) | >90% | nih.govwaters.com |

| Inter-day Precision (CV%) | 2.42-3.89% | biotech-asia.org |

| Intra-day Precision (CV%) | 1.11-3.58% | biotech-asia.org |

Comparative Pharmacokinetic Studies of Deuterated Versus Non-Deuterated Ropinirole in Research Models

Deuteration can sometimes alter the pharmacokinetic properties of a drug, a phenomenon known as the "deuterium kinetic isotope effect" (KIE). bioscientia.de This effect arises because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve breaking this bond. bioscientia.deisowater.com

Comparative pharmacokinetic studies in research models can be conducted to investigate if and how deuteration affects the ADME profile of ropinirole. googleapis.comthefdalawblog.com Such studies would compare key pharmacokinetic parameters of Ropinirole-d14 (hydrochloride) with those of non-deuterated ropinirole.

The following table outlines key pharmacokinetic parameters of non-deuterated ropinirole, which would be compared against its deuterated counterpart in such a study.

| Pharmacokinetic Parameter | Value for Non-Deuterated Ropinirole | Reference |

| Bioavailability | ~50% | researchgate.net |

| Elimination Half-life | ~6 hours | nih.govresearchgate.net |

| Plasma Protein Binding | ~40% | drugbank.com |

| Volume of Distribution | 7.5 L/kg | nih.gov |

| Clearance | 47 L/h | drugbank.com |

Any significant differences observed in these parameters for Ropinirole-d14 could indicate that deuteration has altered its metabolic fate, potentially leading to a longer half-life or altered bioavailability. researchgate.net

In Vitro and In Vivo Metabolic Profiling Using Ropinirole-d14 (hydrochloride)

The use of deuterated analogs is a powerful technique for studying the metabolism of a drug both in living organisms (in vivo) and in laboratory settings (in vitro).

Identification and Quantification of Ropinirole Metabolites

Ropinirole is extensively metabolized in the liver, with the primary routes being N-despropylation and hydroxylation. drugbank.comnih.gov Using Ropinirole-d14 (hydrochloride) can aid in the identification and quantification of its metabolites. medchemexpress.com When analyzing samples from metabolic studies, the deuterated metabolites will have a characteristic mass shift compared to the non-deuterated metabolites, making them easier to identify, especially for novel or low-abundance metabolites.

The major metabolites of ropinirole found in urine are N-despropyl ropinirole (about 40%), the carboxylic acid metabolite (about 10%), and the glucuronide of the hydroxy metabolite (about 10%). drugbank.com The use of Ropinirole-d14 allows for precise tracking and quantification of these and other minor metabolites.

Elucidation of Cytochrome P450 Enzyme Involvement in Ropinirole Metabolism via Deuterated Analogues (e.g., CYP1A2)

In vitro studies have shown that the primary enzyme responsible for the metabolism of ropinirole is the cytochrome P450 enzyme CYP1A2. drugbank.comnih.govnih.gov At higher concentrations, CYP3A4 may also play a minor role. nih.gov

By using Ropinirole-d14 (hydrochloride) in in vitro systems, such as human liver microsomes or cells expressing specific CYP enzymes, researchers can investigate the kinetic isotope effect on the rate of metabolism by different enzymes. nih.govnih.gov If the deuteration is at a site of metabolic attack by a particular enzyme, a slower rate of metabolism for the deuterated compound would be observed. bioscientia.de This can provide strong evidence for the involvement of that specific enzyme in the metabolic pathway. For example, if the rate of N-despropylation is significantly slower with Ropinirole-d14 compared to ropinirole in the presence of CYP1A2, it would further confirm the role of this enzyme in that specific metabolic reaction. drugbank.comnih.gov

Investigation of Metabolic Pathways and Soft Spots through Deuterium Labeling

The use of stable isotope-labeled compounds, such as Ropinirole-d14 (hydrochloride), is a powerful technique in preclinical research to elucidate the metabolic fate of a drug. medchemexpress.com By replacing hydrogen atoms with their heavier isotope, deuterium, at specific or all possible positions, researchers can trace the molecule through metabolic processes and identify sites susceptible to enzymatic transformation, often referred to as "metabolic soft spots." medchemexpress.comchemsrc.com

Ropinirole undergoes extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 enzyme CYP1A2. hres.cadrugbank.comnih.govfda.gov The main metabolic pathways are N-despropylation and hydroxylation. drugbank.comnih.govfda.gov The N-despropyl metabolite is a major circulating metabolite. hres.cahres.ca Further metabolism of the N-despropyl and hydroxy metabolites leads to the formation of carbamyl glucuronide and carboxylic acid derivatives. drugbank.comfda.gov The hydroxy metabolite of ropinirole is also rapidly glucuronidated. drugbank.comfda.gov

The strategic placement of deuterium in Ropinirole-d14 (hydrochloride) can help in identifying which positions on the molecule are most prone to these metabolic attacks. When a carbon-deuterium (C-D) bond is present at a site of metabolism instead of a carbon-hydrogen (C-H) bond, the rate of the metabolic reaction can be significantly reduced. This phenomenon, known as the deuterium kinetic isotope effect (KIE), allows for the identification of metabolic pathways. google.comgoogle.com By analyzing the metabolite profile of Ropinirole-d14 and comparing it to that of the unlabeled drug, researchers can pinpoint the primary sites of metabolism. For instance, a decrease in the formation of a particular metabolite from the deuterated compound would suggest that a C-D bond was broken during its formation.

Table 1: Major Metabolic Pathways of Ropinirole

| Metabolic Pathway | Primary Enzyme | Resulting Metabolites |

| N-despropylation | CYP1A2 | N-despropyl ropinirole |

| Hydroxylation | CYP1A2 | Hydroxy ropinirole |

| Further Metabolism | Various | Carbamyl glucuronide, Carboxylic acid derivatives, Glucuronide of hydroxy metabolite |

This table summarizes the primary metabolic routes of Ropinirole based on available literature. hres.cadrugbank.comnih.govfda.gov

The use of deuterated analogs like 7-Hydroxy Ropinirole-d14 also serves as a crucial internal standard for analytical and pharmacokinetic studies, enabling precise quantification of metabolites in biological samples through methods like mass spectrometry and liquid chromatography. veeprho.com

Research on Deuterium Kinetic Isotope Effects on Ropinirole Metabolism

The deuterium kinetic isotope effect (KIE) is a key principle exploited in drug metabolism studies using deuterated compounds like Ropinirole-d14 (hydrochloride). google.comgoogle.com The KIE arises from the fact that a carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond. google.comgoogleapis.com Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic transformation. google.comgoogle.com

In the context of ropinirole metabolism, which is primarily mediated by CYP1A2, the strategic placement of deuterium atoms can significantly alter the drug's pharmacokinetic profile. medchemexpress.comhres.ca If deuterium is substituted at a "metabolic soft spot"—a position on the molecule that is readily oxidized by metabolic enzymes—the rate of metabolism at that site can be slowed down. nih.gov This can lead to several potential outcomes, including:

An increased plasma half-life of the parent drug. google.com

Reduced formation of certain metabolites. google.com

A potential shift in metabolic pathways, where the enzymatic activity is redirected to other, non-deuterated sites on the molecule (metabolic switching). googleapis.com

By studying the pharmacokinetics of Ropinirole-d14 in preclinical models and comparing them to those of the non-deuterated drug, researchers can quantify the magnitude of the KIE for different metabolic pathways. This information is invaluable for understanding the drug's disposition and can inform the design of new chemical entities with improved metabolic stability. nih.gov For example, if N-despropylation is identified as a major metabolic pathway subject to a significant KIE, it suggests that the N-propyl group is a key metabolic soft spot.

Table 2: Potential Effects of Deuterium Labeling on Ropinirole Pharmacokinetics

| Pharmacokinetic Parameter | Potential Change with Deuteration | Rationale |

| Metabolic Clearance | Decrease | Slower cleavage of C-D bonds at metabolic sites due to the kinetic isotope effect. |

| Half-life (t½) | Increase | Reduced rate of metabolism leads to slower elimination of the drug from the body. |

| Metabolite Formation | Decrease or Alteration | Slower formation of metabolites whose production involves the breaking of a C-D bond; potential for metabolic switching to alternative pathways. |

This table outlines the theoretical impact of the deuterium kinetic isotope effect on the metabolism of Ropinirole. google.comgoogleapis.comnih.gov

The application of deuterated compounds like Ropinirole-d14 provides a sophisticated tool for probing the intricacies of drug metabolism and has implications for the development of drugs with more favorable pharmacokinetic properties. medchemexpress.comchemsrc.com

Theoretical and Mechanistic Insights into Deuteration for Pharmaceutical Research

Principles of Deuterium (B1214612) Kinetic Isotope Effect (DKIE) and its Impact on Drug Metabolism

The foundation of deuteration's utility in drug development lies in the Deuterium Kinetic Isotope Effect (DKIE). The DKIE is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom (H) at a reactive site is replaced by a deuterium atom (D). portico.org This effect stems from the fundamental difference in mass between the two isotopes; deuterium possesses a neutron in addition to a proton, effectively doubling its mass compared to hydrogen. humanjournals.comwikipedia.org

This increased mass leads to a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. portico.org Consequently, the C-D bond has a lower zero-point energy, making it stronger and more stable. portico.orgjuniperpublishers.com It is estimated that a C-D bond is 6 to 10 times more stable than a C-H bond. juniperpublishers.cominformaticsjournals.co.insci-hub.se

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP450) family of enzymes, involve the cleavage of a C-H bond as a rate-determining step. portico.orgresearchgate.netnih.gov By replacing a hydrogen atom at such a "metabolic soft spot" with deuterium, the rate of this enzymatic cleavage can be significantly reduced. portico.orgcambridgemedchemconsulting.com This is known as a primary kinetic isotope effect and is observed when the ratio of the reaction rate with hydrogen (kH) to the rate with deuterium (kD) is greater than two. portico.org The practical implication of this is a slower rate of drug metabolism, which can lead to a longer biological half-life and increased systemic exposure of the drug. wikipedia.orgjuniperpublishers.cominformaticsjournals.co.in

Bioisosteric Replacement of Hydrogen with Deuterium in Drug Design Paradigms

Bioisosterism is a strategy in medicinal chemistry where a functional group in a molecule is replaced by another with similar physical or chemical properties to enhance the drug's activity or reduce its toxicity. ipinnovative.com The substitution of hydrogen with deuterium is considered one of the most conservative forms of bioisosteric replacement. cambridgemedchemconsulting.comnih.govnih.gov

Deuterium and hydrogen are very similar in their physicochemical properties. Deuterium has a slightly smaller molar volume and is less lipophilic than hydrogen. sci-hub.senih.gov These differences are generally minor and are not expected to significantly alter a drug's ability to bind to its target receptor. humanjournals.comsci-hub.se Therefore, the pharmacological profile of the deuterated drug is often retained. juniperpublishers.cominformaticsjournals.co.in

The primary goal of using deuterium as a bioisostere is to leverage the DKIE to improve a drug's metabolic stability without altering its intended biological activity. cambridgemedchemconsulting.comnih.gov This "deuterium switch" approach has been successfully applied to existing drugs, leading to the development of new chemical entities with improved pharmacokinetic profiles. nih.gov For instance, deutetrabenazine, a deuterated version of tetrabenazine, was the first deuterated drug to receive FDA approval and exhibits more consistent systemic exposure and a potentially better safety profile than its non-deuterated counterpart. researchgate.netnih.gov

Influence of Deuteration on Molecular Stability and Enzyme Interactions

The increased strength of the C-D bond compared to the C-H bond is the primary factor influencing molecular stability. juniperpublishers.cominformaticsjournals.co.in This enhanced stability makes the deuterated molecule more resistant to metabolic breakdown by enzymes like cytochrome P450. researchgate.net

While the primary interaction between a drug and its target receptor is typically not affected by deuteration, the interaction with metabolic enzymes can be significantly altered. researchgate.net The rate-limiting step in many metabolic reactions is the abstraction of a hydrogen atom. portico.org When a deuterium atom is present at this position, the higher energy required to break the C-D bond slows down the entire metabolic process. portico.org

It is important to note that the effect of deuteration on enzyme interactions and subsequent metabolism is not always predictable and must be evaluated on a case-by-case basis. researchgate.netresearchgate.net The magnitude of the DKIE can vary depending on the specific enzyme and the position of deuteration. nih.gov In some cases, if the C-H bond cleavage is not the rate-determining step, deuteration may have little to no effect on the metabolic rate. portico.org Furthermore, deuteration at one site might lead to "metabolic switching," where the metabolism is redirected to another part of the molecule. juniperpublishers.comtandfonline.com

Some studies have also suggested that deuteration can influence protein stability and conformation. For example, perdeuterated proteins (where all non-exchangeable hydrogens are replaced with deuterium) have shown altered stability and susceptibility to proteolysis, which was attributed to changes in hydrophobic interactions. nih.gov

Strategic Deuteration for Modulating Drug Metabolism and Pharmacokinetic Profiles

Strategic deuteration involves the selective placement of deuterium atoms at specific sites within a drug molecule that are known to be susceptible to metabolic modification. juniperpublishers.com This targeted approach aims to slow down the rate of metabolism, thereby improving the drug's pharmacokinetic profile. juniperpublishers.comnih.gov

The key potential benefits of strategic deuteration include:

Increased half-life: By reducing the rate of metabolic clearance, the drug remains in the body for a longer period. wikipedia.orgjuniperpublishers.com

Reduced peak-to-trough fluctuations: A longer half-life can lead to more stable plasma concentrations, potentially improving efficacy and reducing side effects. juniperpublishers.com

Reduced formation of toxic metabolites: In some cases, drug toxicity is caused by the formation of reactive metabolites. By blocking the metabolic pathway leading to these metabolites, deuteration can improve the drug's safety profile. juniperpublishers.com

Ropinirole (B1195838) is primarily metabolized by the cytochrome P450 enzyme CYP1A2. nih.govwikipedia.org The metabolism involves N-depropylation and hydroxylation. Strategic deuteration of ropinirole, as in Ropinirole-d14 (hydrochloride), where hydrogen atoms on the propyl groups are replaced with deuterium, could potentially slow down the N-depropylation process due to the DKIE. This would be expected to alter its pharmacokinetic profile, potentially leading to a longer half-life and increased systemic exposure compared to the non-deuterated form. medchemexpress.comchemsrc.com

The successful application of strategic deuteration requires a thorough understanding of the drug's metabolic pathways to identify the most effective sites for deuterium substitution. nih.govplos.org

Data Tables

Table 1: Comparison of Hydrogen and Deuterium Properties

| Property | Hydrogen (H) | Deuterium (D) | Reference |

| Composition | 1 proton, 1 electron | 1 proton, 1 neutron, 1 electron | humanjournals.comwikipedia.org |

| Atomic Mass | ~1 amu | ~2 amu | nih.gov |

| Bond Strength (C-X) | Weaker | Stronger (6-10x more stable) | juniperpublishers.comsci-hub.se |

| Vibrational Frequency (C-X) | Higher | Lower | portico.org |

| Lipophilicity | More lipophilic | Less lipophilic | sci-hub.senih.gov |

| Molar Volume | Larger | Smaller | sci-hub.senih.gov |

Table 2: Examples of Deuterated Drugs and their Rationale

| Deuterated Drug | Non-deuterated Counterpart | Rationale for Deuteration | Reference |

| Deutetrabenazine | Tetrabenazine | To slow metabolism, leading to more consistent systemic exposure and a potentially more favorable safety profile. | researchgate.net |

| HC-1119 | Enzalutamide | To attenuate N-demethylation by CYP2C8 and CYP3A4/5, aiming for an improved pharmacokinetic profile and higher safety margin. | tandfonline.comtandfonline.com |

| d-telaprevir | Telaprevir | To suppress epimerization at a chiral center, leading to increased chemical stability. | cambridgemedchemconsulting.com |

Future Directions and Emerging Research in Deuterated Ropinirole Analogues

Development of Novel Labeled Analogues for Specific Research Questions

The utility of Ropinirole-d14 as an internal standard is well-established, but future research calls for the development of new, purpose-built labeled analogues to investigate specific biological questions. rsc.orgresearchgate.net The synthesis of ropinirole (B1195838) analogues with labels at different positions can help elucidate complex metabolic pathways and probe the structural requirements of dopamine (B1211576) receptors. rsc.orgresearchgate.net Research has already demonstrated the potential of creating novel functionalized versions of ropinirole to better understand its interaction with the dopamine D2 receptor. rsc.orgresearchgate.netlookchem.com

Emerging research directions include:

Multi-Isotope Labeling: Incorporating other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (B135050) (¹⁵N), alongside deuterium (B1214612) can create powerful tools for advanced metabolic studies. moravek.comlucerna-chem.ch These multi-labeled analogues enable the simultaneous tracking of different molecular fragments, offering a more holistic view of the drug's journey through biological systems. moravek.comtandfonline.com

Labeled Metabolites: Synthesizing stable isotope-labeled versions of known ropinirole metabolites is a critical future step. These labeled metabolites can serve as precise analytical standards, improving the accuracy of their quantification in biological samples and refining pharmacokinetic models. iris-biotech.de

Table 1: Potential Applications of Novel Ropinirole Analogues

| Labeled Analogue Type | Research Application | Potential Insights |

| Site-Specific Deuterated Ropinirole | Elucidation of Metabolic Pathways | Identification of primary sites of metabolism; quantification of specific metabolite formation rates. |

| ¹³C or ¹⁵N Labeled Ropinirole | Advanced Metabolic Flux Analysis | Tracking the fate of the carbon or nitrogen skeleton of the drug molecule through various biochemical pathways. tandfonline.com |

| Labeled Ropinirole Metabolites | Accurate Pharmacokinetic Modeling | Precise quantification of metabolite concentrations in plasma, urine, and tissues; improved understanding of drug clearance. iris-biotech.de |

| Fluorescently Labeled Ropinirole | Receptor Binding and Imaging | Visualization of drug distribution and binding to dopamine receptors in tissues and cells. rsc.orgresearchgate.net |

Integration of Ropinirole-d14 (hydrochloride) in Systems Pharmacology and Modeling

Systems pharmacology seeks to understand a drug's effect on the entire biological network. Ropinirole-d14 (hydrochloride) is an essential tool in this field, providing the high-quality quantitative data needed to build and validate complex computational models. universiteitleiden.nl The use of a stable isotope-labeled internal standard is considered the best practice for quantitative bioanalysis, as it corrects for variability during sample preparation and analysis. aptochem.comresearchgate.net

The integration of Ropinirole-d14 data allows for:

Enhanced Pharmacokinetic (PK) Models: By providing precise measurements of ropinirole concentrations in various biological matrices, Ropinirole-d14 helps create more accurate models of the drug's absorption, distribution, metabolism, and excretion (ADME). iris-biotech.denih.govnih.gov This is crucial for predicting drug behavior across different patient populations.

Predictive Pharmacodynamic (PD) Modeling: Linking accurate PK data with biological responses allows for the development of robust PK/PD models. These models can simulate the dose-response relationship and predict the therapeutic efficacy and potential for adverse effects.

Drug-Drug Interaction (DDI) Studies: Systems pharmacology models powered by accurate data can predict potential interactions between ropinirole and other co-administered drugs, particularly those that share metabolic pathways like the CYP1A2 enzyme. nih.gov

Advanced Applications in Biomarker Discovery and Target Engagement Studies

Ropinirole-d14 (hydrochloride) and other labeled analogues are set to become increasingly important in the quest for new biomarkers and in confirming that a drug is interacting with its intended target. rsc.orglookchem.com

Biomarker Discovery and Validation: Stable isotope labeling, when combined with mass spectrometry-based proteomics and metabolomics, is a powerful strategy for discovering biomarkers. moravek.comckisotopes.com Ropinirole-d14 can be used as an internal standard to accurately quantify changes in endogenous proteins and metabolites in response to treatment, potentially revealing new biomarkers for Parkinson's disease or Restless Legs Syndrome. iris-biotech.deckisotopes.com For example, recent studies have highlighted the importance of biomarkers like α-synuclein and lipid peroxides in tracking Parkinson's disease progression and the effects of therapies like ropinirole. nih.govnih.govc-path.org

Target Engagement: Confirming that a drug binds to its intended molecular target is a critical step in development. Labeled analogues of ropinirole could be used in techniques like mass spectrometry imaging or as probes to directly measure the occupancy of dopamine D2/D3 receptors in relevant tissues. rsc.orgvhio.net This provides direct evidence of the drug's mechanism of action at the molecular level. nih.govdrugbank.com

Methodological Innovations in Deuterated Compound Analysis

The analysis of deuterated compounds like Ropinirole-d14 is continuously evolving, driven by advances in analytical instrumentation and methodologies. rsc.org While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantification, new innovations promise to further enhance its capabilities. unige.chmrctcenter.org

Key areas of innovation include:

High-Resolution Mass Spectrometry (HRMS): HRMS offers superior mass accuracy and resolution compared to standard mass spectrometers. rsc.org This capability reduces analytical interferences and improves the certainty of compound identification and quantification, which is especially valuable when analyzing complex biological samples. rsc.org

Advanced Sample Preparation: Innovations in sample preparation techniques, such as automated solid-phase extraction (SPE) and microextraction methods, aim to improve the recovery of analytes and their deuterated internal standards, while minimizing matrix effects that can compromise data accuracy. d-nb.infonih.gov

Novel Chromatographic Techniques: The development of new liquid chromatography columns and methods, such as micro-LC and 2D-LC, can improve the separation of analytes from interfering compounds, which is critical when a deuterated standard does not perfectly co-elute with the unlabeled analyte. nih.govmdpi.com

Isotope Dilution Strategies: Recent methods have explored using dual deuterated isomer standards to widen the linear calibration range, allowing for the accurate quantification of samples with highly variable concentrations in a single run. mdpi.com

Table 2: Comparison of Analytical Techniques for Deuterated Compounds

| Technique | Principle | Advantages for Ropinirole-d14 Analysis | Emerging Trends |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Gold standard for quantitative bioanalysis; high sensitivity and specificity. researchgate.netunige.ch | Increased use in therapeutic drug monitoring. mrctcenter.org |

| LC-HRMS | Chromatographic separation followed by high-accuracy mass measurement. | Enhanced specificity, reduced interference, and ability to perform retrospective data analysis. rsc.org | Strategy development for evaluating isotopic enrichment and structural integrity. rsc.org |

| LC-NMR-MS | Integrated system combining separation with both NMR and MS detection. | Provides unequivocal structural identification of metabolites and impurities alongside quantification. spectroscopyonline.com | Automation guided by MS data to optimize NMR analysis time. spectroscopyonline.com |

Q & A

Q. How is the purity of Ropinirole-d14 hydrochloride assessed in research settings?

Purity is determined using reverse-phase HPLC with a C18 column, mobile phase (acetonitrile:aqueous ammonium acetate, pH 2.5), and UV detection at 215 nm. System suitability tests include resolution ≥2.0 between Ropinirole and its impurities (e.g., 4-[2-(dipropylamino)ethyl]-1-hydroxyindolin-2-one). Quantification follows USP guidelines, where impurity thresholds are set at ≥0.05% of the total peak area .

Q. What analytical techniques confirm the structural integrity of Ropinirole-d14 hydrochloride?

Structural validation combines IR spectroscopy (to verify functional groups like indol-2-one and hydrochloride salts) and chromatographic methods (HPLC with reference standards). Hydrolysis studies under acidic conditions further confirm the stability of the deuterated propylaminoethyl side chain .

Q. What are the accepted limits for heavy metals and residual solvents in Ropinirole-d14 hydrochloride?

Pharmacopeial standards specify:

Q. How should Ropinirole-d14 hydrochloride be stored to ensure stability?

Store lyophilized powder at -20°C in airtight, light-resistant containers. For stock solutions, use acetonitrile:water (84:16 v/v) as a diluent, aliquot to avoid freeze-thaw cycles, and discard after 30 days. Degradation is monitored via HPLC peak area deviations ≥2% .

Advanced Research Questions

Q. How can co-eluting impurities be resolved during HPLC analysis of Ropinirole-d14 hydrochloride?

Optimize gradient elution (e.g., 10–50% acetonitrile over 30 minutes) and adjust column temperature (25–40°C). Use orthogonal methods like LC-MS/MS to distinguish isobaric impurities (e.g., dipropylaminoethyl vs. hydroxyindolinone derivatives). Relative response factors (RRFs) for impurities are pre-determined using spiked samples .

Q. What methodological considerations are critical for isotopic dilution assays in pharmacokinetic studies?

Ropinirole-d14 is used as an internal standard (IS) to correct matrix effects. Validate assays for:

- Selectivity : No interference from plasma components at the retention time of Ropinirole.

- Linearity : 5–500 ng/mL range (R² ≥0.99).

- Recovery : ≥85% via solid-phase extraction (SPE) with C18 columns. Deuterium isotope effects may alter retention times; thus, column equilibration times must be extended by 20% compared to non-deuterated analogs .

Q. How do deuterium substitutions impact the metabolic stability of Ropinirole-d14 in vivo?

Deuterium at the propylaminoethyl side chain reduces CYP450-mediated oxidation, extending half-life (t½) in rodent models. Compare metabolic profiles using LC-HRMS:

Q. What strategies validate LC-MS methods for quantifying Ropinirole-d14 in biological matrices?

Follow FDA bioanalytical guidelines:

- Accuracy/Precision : ≤15% deviation for intra-/inter-day assays.

- Matrix effects : Post-column infusion of Ropinirole-d14 to assess ion suppression/enhancement.

- Stability : Bench-top (24 hr), freeze-thaw (3 cycles), and long-term (-80°C, 6 months) stability tests. Use deuterated internal standards to normalize variability .

Q. How are stability-indicating methods designed for Ropinirole-d14 hydrochloride under stress conditions?

Subject the compound to:

Q. What regulatory standards govern the use of Ropinirole-d14 hydrochloride in preclinical studies?

Compliance with USP monographs (e.g., <621> chromatography) and ICH Q2(R1) validation guidelines is mandatory. For FDA submissions, include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.